NMR Differentiation of 5-Methyl and 1-Methyl Esters
Pemetrexed-5-methyl ester and pemetrexed-1-methyl ester share an identical molecular formula (C₂₁H₂₃N₅O₆) and monoisotopic mass (441.1648 Da), making them constitutional isomers that cannot be distinguished by nominal mass spectrometry alone [1]. However, the site of esterification alters the chemical environment of the glutamate α- and γ-carbonyl groups, producing distinct ¹H-NMR and ¹³C-NMR chemical shifts that enable definitive regioisomeric assignment. The 5-methyl ester bears the methyl ester at the γ-carboxyl position (5-position of the glutamic acid-derived side chain), while the 1-methyl ester places the methyl ester at the α-carboxyl position. Detailed 2D NMR characterization of related pemetrexed impurities, including COSY, ¹H-¹³C HSQC, and ¹H-¹³C/¹⁵N HMBC experiments, has been published and provides the structural elucidation framework necessary to distinguish these regioisomers [2].
| Evidence Dimension | Regioisomeric identity – esterification position on the glutamic acid side chain |
|---|---|
| Target Compound Data | 5-methyl ester (γ-carboxyl methyl ester); CAS 1265908-64-2; molecular formula C₂₁H₂₃N₅O₆; MW 441.44 g/mol; monoisotopic mass 441.1648 Da [1] |
| Comparator Or Baseline | 1-methyl ester (α-carboxyl methyl ester); CAS 1265908-63-1; molecular formula C₂₁H₂₃N₅O₆; MW 441.44 g/mol; monoisotopic mass 441.1648 Da [1]. N-Methyl pemetrexed; CAS 869791-42-4; methylation on N1/N3 of pyrrolopyrimidine core [2] |
| Quantified Difference | Identical nominal mass (441 Da) but distinct 2D-NMR correlation patterns. N-Methyl impurity 6: ¹⁵N-NMR shift of N3 methylated nitrogen at δ = −274.2 ppm with CH₃ protons at δ = 3.56 ppm, causing shielding of C4 by ca. 12 ppm and N3 by ca. 66 ppm relative to unmethylated pemetrexed [2] |
| Conditions | NMR experiments performed in DMSO-d₆ solution; ¹H-¹⁵N gradient-selected HMBC for N-methyl impurity assignment [2] |
Why This Matters
Correct regioisomeric identity is mandatory for USP/EP pharmacopeial compliance; procurement of the wrong regioisomer (1-methyl ester instead of 5-methyl ester) leads to misidentification of impurity peaks in HPLC chromatograms and can result in ANDA rejection.
- [1] Pharmaffiliates. (S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-methoxy-5-oxopentanoic acid (Pemetrexed-5-methyl Ester). CAS 1265908-64-2. Available at: https://www.pharmaffiliates.com/en/1265908-64-2 View Source
- [2] Michalak O, Gruza M, Witkowska A, Bujak I, Cmoch P. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. 2015;20(6):10004-10031. doi:10.3390/molecules200610004 View Source
